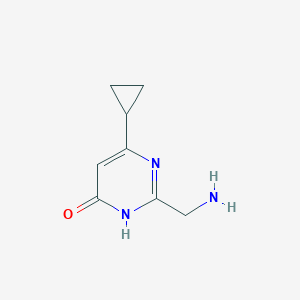![molecular formula C12H16N2 B13221389 4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
4-{[(Butan-2-yl)amino]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Butan-2-yl)amino]methyl}benzonitrile is an organic compound with the molecular formula C12H16N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a butan-2-ylaminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Butan-2-yl)amino]methyl}benzonitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with butan-2-ylamine in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Reactants: Benzyl chloride, butan-2-ylamine, and a nitrile source
Conditions: Optimized temperature and pressure settings to maximize yield
Purification: Crystallization or distillation to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Butan-2-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or carboxylic acids
Reduction: Reduction of the nitrile group to form primary amines
Substitution: Electrophilic aromatic substitution reactions on the benzene ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Formation of 4-{[(Butan-2-yl)amino]methyl}benzoic acid
Reduction: Formation of 4-{[(Butan-2-yl)amino]methyl}benzylamine
Substitution: Formation of halogenated derivatives such as 4-{[(Butan-2-yl)amino]methyl}bromobenzonitrile
Aplicaciones Científicas De Investigación
4-{[(Butan-2-yl)amino]methyl}benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and protein binding
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-{[(Butan-2-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, simpler structure without the butan-2-ylaminomethyl group
4-Aminobenzonitrile: Similar structure with an amino group instead of the butan-2-ylaminomethyl group
4-Methylbenzonitrile: Similar structure with a methyl group instead of the butan-2-ylaminomethyl group
Uniqueness
4-{[(Butan-2-yl)amino]methyl}benzonitrile is unique due to the presence of the butan-2-ylaminomethyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
4-[(butan-2-ylamino)methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-7,10,14H,3,9H2,1-2H3 |
Clave InChI |
OARILEGRGVHKAB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13221315.png)
![Benzyl 6-aminospiro[3.3]hept-2-ylcarbamate](/img/structure/B13221322.png)


![2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B13221349.png)

![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)



![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)

